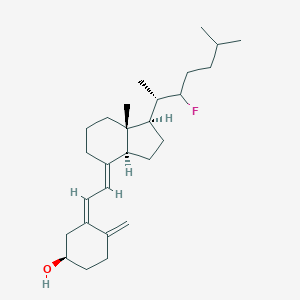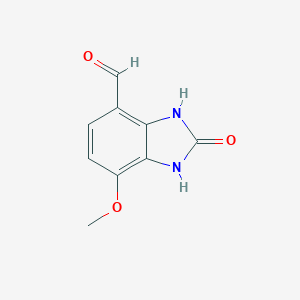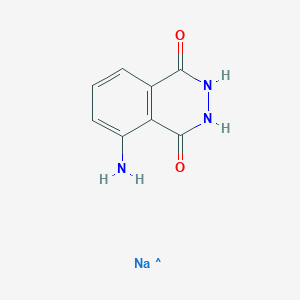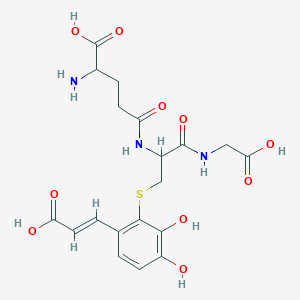
22-Fluorovitamin D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
22-Fluorovitamin D3 is an analog of vitamin D3 that has been synthesized to enhance the biological activity of vitamin D3. It is a potent agonist of the vitamin D receptor (VDR) and has been shown to have significant biochemical and physiological effects.
Mecanismo De Acción
22-Fluorovitamin D3 exerts its biological effects by binding to the 22-Fluorovitamin D3, which is expressed in a wide variety of cells and tissues throughout the body. The 22-Fluorovitamin D3 is a transcription factor that regulates the expression of genes involved in a range of physiological processes, including calcium homeostasis, immune function, and cell growth and differentiation. Binding of 22-Fluorovitamin D3 to the 22-Fluorovitamin D3 leads to the activation of downstream signaling pathways that mediate its biological effects.
Efectos Bioquímicos Y Fisiológicos
22-Fluorovitamin D3 has been shown to have a range of biochemical and physiological effects. It has been shown to increase calcium absorption and bone mineral density, making it a potential treatment for osteoporosis. It has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, it has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 22-Fluorovitamin D3 for lab experiments is its high potency and specificity for the 22-Fluorovitamin D3. This makes it a useful tool for studying the biological effects of vitamin D3 and the 22-Fluorovitamin D3 signaling pathway. However, one limitation of 22-Fluorovitamin D3 is its cost, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 22-Fluorovitamin D3. One area of interest is its potential as a therapeutic agent for autoimmune diseases and cancer. Further studies are needed to determine the optimal dosage and treatment regimens for these conditions. Another area of interest is the role of 22-Fluorovitamin D3 in the regulation of other physiological processes, such as glucose metabolism and cardiovascular health. Additionally, further studies are needed to investigate the long-term safety and efficacy of 22-Fluorovitamin D3 in humans.
Métodos De Síntesis
22-Fluorovitamin D3 is synthesized by the reaction of vitamin D3 with a fluorinating agent. The reaction is carried out under mild conditions and produces a high yield of the desired product. The synthesis method has been optimized to produce a highly pure and stable compound that is suitable for use in scientific research.
Aplicaciones Científicas De Investigación
22-Fluorovitamin D3 has been extensively studied for its biological activity and potential therapeutic applications. It has been shown to have potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. It has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells.
Propiedades
Número CAS |
110536-31-7 |
|---|---|
Nombre del producto |
22-Fluorovitamin D3 |
Fórmula molecular |
C27H43FO |
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-3-fluoro-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H43FO/c1-18(2)8-15-26(28)20(4)24-13-14-25-21(7-6-16-27(24,25)5)10-11-22-17-23(29)12-9-19(22)3/h10-11,18,20,23-26,29H,3,6-9,12-17H2,1-2,4-5H3/b21-10+,22-11-/t20-,23+,24+,25-,26?,27+/m0/s1 |
Clave InChI |
BULPIFATHWIAFY-YAPHLITASA-N |
SMILES isomérico |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C)C(CCC(C)C)F |
SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)F |
SMILES canónico |
CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)F |
Sinónimos |
22-fluorovitamin D3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)](/img/structure/B10547.png)







